molecular formula C12H26O13 B13706689 D(+)-Trehalose dihydrate

D(+)-Trehalose dihydrate

Cat. No.: B13706689
M. Wt: 378.33 g/mol
InChI Key: DPVHGFAJLZWDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D(+)-Trehalose dihydrate: is a naturally occurring disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. It is commonly found in various organisms, including bacteria, fungi, plants, and invertebrates. This compound is known for its exceptional stability and ability to protect biological structures under stress conditions, such as dehydration and freezing.

Preparation Methods

Synthetic Routes and Reaction Conditions: D(+)-Trehalose dihydrate can be synthesized through enzymatic or chemical methods. Enzymatic synthesis involves the use of trehalose synthase or trehalose phosphorylase, which catalyze the conversion of glucose or glucose-1-phosphate into trehalose. Chemical synthesis typically involves the glycosylation of glucose derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound often employs enzymatic processes due to their specificity and efficiency. The process involves the fermentation of starch or other glucose-containing substrates using microorganisms that produce trehalose synthase. The resulting trehalose is then purified and crystallized to obtain the dihydrate form.

Chemical Reactions Analysis

Types of Reactions: D(+)-Trehalose dihydrate undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic conditions can hydrolyze this compound into two glucose molecules.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize trehalose to produce gluconic acid derivatives.

    Glycosylation: Trehalose can act as a glycosyl donor in glycosylation reactions, forming glycosides with other molecules.

Major Products:

    Hydrolysis: Glucose

    Oxidation: Gluconic acid derivatives

    Glycosylation: Various glycosides

Scientific Research Applications

Chemistry: D(+)-Trehalose dihydrate is used as a stabilizing agent in chemical reactions and formulations. Its ability to form hydrogen bonds with other molecules makes it valuable in preserving the structure and activity of sensitive compounds.

Biology: In biological research, this compound is used to protect cells and tissues during cryopreservation and desiccation. It is also studied for its role in stress response mechanisms in various organisms.

Medicine: this compound has potential therapeutic applications, including the treatment of neurodegenerative diseases. Its ability to prevent protein aggregation and stabilize cellular structures makes it a promising candidate for drug development.

Industry: In the food industry, this compound is used as a sweetener and stabilizer. It is also employed in cosmetics and pharmaceuticals for its moisture-retaining properties.

Mechanism of Action

D(+)-Trehalose dihydrate exerts its effects primarily through its ability to form hydrogen bonds with water molecules and other biological structures. This interaction stabilizes proteins, membranes, and other cellular components, protecting them from damage caused by dehydration, freezing, and other stress conditions. The molecular targets include various proteins and lipids, and the pathways involved are related to stress response and cellular protection mechanisms.

Comparison with Similar Compounds

    Sucrose: Another disaccharide composed of glucose and fructose. Unlike trehalose, sucrose is more prone to hydrolysis and less effective in stabilizing biological structures.

    Maltose: A disaccharide consisting of two glucose molecules linked by an α-1,4-glycosidic bond. Maltose is less stable than trehalose and does not provide the same level of protection under stress conditions.

    Cellobiose: A disaccharide composed of two glucose molecules linked by a β-1,4-glycosidic bond. Cellobiose has different properties and applications compared to trehalose.

Uniqueness of D(+)-Trehalose dihydrate: this compound is unique due to its exceptional stability and protective properties. Its ability to stabilize proteins and cellular structures under extreme conditions sets it apart from other disaccharides. This makes it particularly valuable in various scientific and industrial applications.

Biological Activity

D(+)-Trehalose dihydrate, a non-reducing disaccharide, has garnered significant attention due to its unique biological properties and applications across various fields, including molecular biology, pharmacology, and food science. This article delves into the biological activity of this compound, highlighting its stabilizing effects on proteins, its role in cellular protection, and its potential therapeutic applications.

Overview of this compound

This compound (C12_{12}H22_{22}O11_{11}·2H2_{2}O) is composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. It is naturally found in various organisms, including bacteria, fungi, and plants. Its ability to stabilize proteins and cellular structures under stress conditions is particularly noteworthy.

Biological Functions and Mechanisms

  • Protein Stabilization
    • Trehalose acts as a universal stabilizer for proteins, maintaining their structural integrity and activity during various stress conditions such as heat and dehydration. It prevents protein denaturation and aggregation by forming a protective hydrophilic layer around proteins .
    • Studies have demonstrated that trehalose can slow down polyglutamine-mediated protein aggregation, which is relevant in neurodegenerative diseases like Huntington's disease .
  • Cryoprotection
    • Trehalose has been shown to protect cells during freeze-thaw cycles by preventing ice crystal formation that can damage cellular structures. This property makes it valuable in cryopreservation techniques for biological samples .
  • Hydration Properties
    • The unique hydration properties of trehalose allow it to disrupt the hydrogen-bonding network of water more effectively than other disaccharides like sucrose or maltose. This characteristic facilitates lower freezing points for biological solutions .
  • Cellular Protection Against Stress
    • Trehalose enhances cellular resistance to various stressors including oxidative stress and extreme temperatures. It has been implicated in the protection of organisms against cold-induced stress by stabilizing cellular membranes .

Table 1: Summary of Biological Activities of this compound

Activity Description References
Protein StabilizationMaintains enzyme activity; prevents denaturation and aggregation
CryoprotectionProtects cells during freeze-thaw cycles; prevents ice crystal damage
Hydration EffectsAlters water's hydrogen-bonding network; lowers freezing point of solutions
Stress ResistanceEnhances cell survival under oxidative stress; stabilizes membranes under extreme conditions

Case Study: Trehalose in Neurodegenerative Disease

A study published in Nature explored the effects of trehalose on neurodegenerative models, specifically focusing on its ability to mitigate protein aggregation associated with diseases like Huntington's disease. The research indicated that trehalose treatment led to reduced aggregation levels and improved cellular function in affected neuronal cells .

Case Study: Trehalose as a Cryoprotectant

In another investigation, trehalose was utilized as a cryoprotectant for mouse testicular cell suspensions. The results demonstrated that trehalose significantly improved cell viability post-thaw compared to control groups without trehalose treatment .

Applications in Biotechnology and Medicine

  • Pharmaceutical Excipients : Trehalose is used as an excipient in drug formulations due to its stabilizing effects on proteins and nucleic acids during storage and processing .
  • Gene Therapy : Its role in enhancing DNA/RNA amplification technologies such as PCR highlights its importance in molecular biology applications .
  • Food Industry : Trehalose serves as a natural preservative due to its ability to inhibit microbial growth while maintaining product stability .

Properties

IUPAC Name

2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.2H2O/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12;;/h3-20H,1-2H2;2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVHGFAJLZWDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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